

Application Note: Structural Elucidation of De-guanidine Peramivir using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *De-guanidine Peramivir*

Cat. No.: *B15290252*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Peramivir is a potent antiviral drug that functions as a neuraminidase inhibitor to treat influenza infections.[1][2][3] Its structure features a cyclopentane ring with several functional groups, including a key guanidine moiety that plays a significant role in its binding to the neuraminidase active site. "**De-guanidine Peramivir**" is a hypothetical analog of Peramivir where the guanidine group is replaced by an amino group. The structural modification from a guanidinium to an amino group is a common strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and to modulate the physicochemical properties of a drug candidate. This application note provides detailed protocols for the structural characterization of **De-guanidine Peramivir** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Molecular Structure of **De-guanidine Peramivir**

The proposed structure of **De-guanidine Peramivir** is based on the known structure of Peramivir, with the guanidine group being substituted by an amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of small molecules in solution.[4][5] One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC) NMR experiments are proposed for the comprehensive structural analysis of **De-guanidine Peramivir**.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **De-guanidine Peramivir**. These predictions are based on the known spectral data of Peramivir and the expected electronic effects of replacing the guanidine group with an amino group.

Table 1: Predicted ^1H NMR Chemical Shifts for **De-guanidine Peramivir**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (acetyl)	2.0 - 2.2	s	-
-CH ₂ - (ethyl)	0.8 - 1.0	t	7.5
-CH ₂ - (ethyl)	1.4 - 1.6	m	-
Cyclopentane-H	1.8 - 2.8	m	-
-CH-N (cyclopentane)	3.0 - 3.4	m	-
-CH-O (cyclopentane)	3.8 - 4.2	m	-
-CH-C=O (cyclopentane)	2.5 - 2.9	m	-
-CH-N (side chain)	3.5 - 3.9	m	-
-NH ₂	2.5 - 3.5	br s	-
-NH (acetyl)	7.8 - 8.2	d	8.0
-OH	4.5 - 5.5	br s	-
-COOH	11.0 - 12.0	br s	-

Table 2: Predicted ¹³C NMR Chemical Shifts for **De-guanidine Peramivir**

Carbon Assignment	Predicted Chemical Shift (ppm)
-CH ₃ (acetyl)	22 - 25
-CH ₃ (ethyl)	10 - 13
-CH ₂ - (ethyl)	25 - 28
Cyclopentane-C	30 - 55
-C-N (cyclopentane)	50 - 60
-C-O (cyclopentane)	70 - 80
-C-C=O (cyclopentane)	45 - 55
-C-N (side chain)	55 - 65
C=O (acetyl)	170 - 175
-COOH	175 - 180

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR data for **De-guanidine Peramivir**.[\[4\]](#)[\[6\]](#)

- Sample Preparation:
 - Accurately weigh 5-10 mg of **De-guanidine Peramivir** for ¹H NMR and 20-50 mg for ¹³C NMR.[\[6\]](#)
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) in a clean, dry vial.[\[6\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[\[6\]](#)
 - Filter the solution if any particulate matter is present to avoid interfering with the shimming process.[\[6\]](#)
 - Transfer the clear solution into a 5 mm NMR tube.

- Add a small amount of an internal standard (e.g., TMS or a deuterated solvent residual peak) for referencing if required.[\[6\]](#)
- NMR Data Acquisition:
 - The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.
 - ^1H NMR:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
 - ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - 2D NMR - COSY (Correlation Spectroscopy):
 - This experiment identifies proton-proton couplings.
 - Acquire a gradient-enhanced COSY45 or COSY90 spectrum.
 - 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
 - This experiment identifies direct one-bond proton-carbon correlations.
 - Acquire a gradient-enhanced HSQC spectrum with ^{13}C decoupling during acquisition.
- Data Processing and Analysis:
 - Process the acquired data using appropriate NMR software (e.g., Mnova, TopSpin, ACD/Labs).
 - Apply Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce proton connectivity.
- Use the COSY and HSQC spectra to confirm the assignments of protons and carbons and to build the molecular structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.^{[7][8]}

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for **De-guanidine Peramivir**

Ion	Formula	Predicted Monoisotopic Mass (Da)	Predicted m/z (Positive Ion Mode)
[M]	$\text{C}_{15}\text{H}_{27}\text{N}_3\text{O}_4$	313.1996	-
$[\text{M}+\text{H}]^+$	$\text{C}_{15}\text{H}_{28}\text{N}_3\text{O}_4^+$	314.2074	314.2
$[\text{M}+\text{Na}]^+$	$\text{C}_{15}\text{H}_{27}\text{N}_3\text{O}_4\text{Na}^+$	336.1893	336.2
$[\text{M}-\text{H}]^-$	$\text{C}_{15}\text{H}_{26}\text{N}_3\text{O}_4^-$	312.1928	312.2 (Negative Ion Mode)

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general method for the analysis of **De-guanidine Peramivir** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[9][10]}

- Sample Preparation:

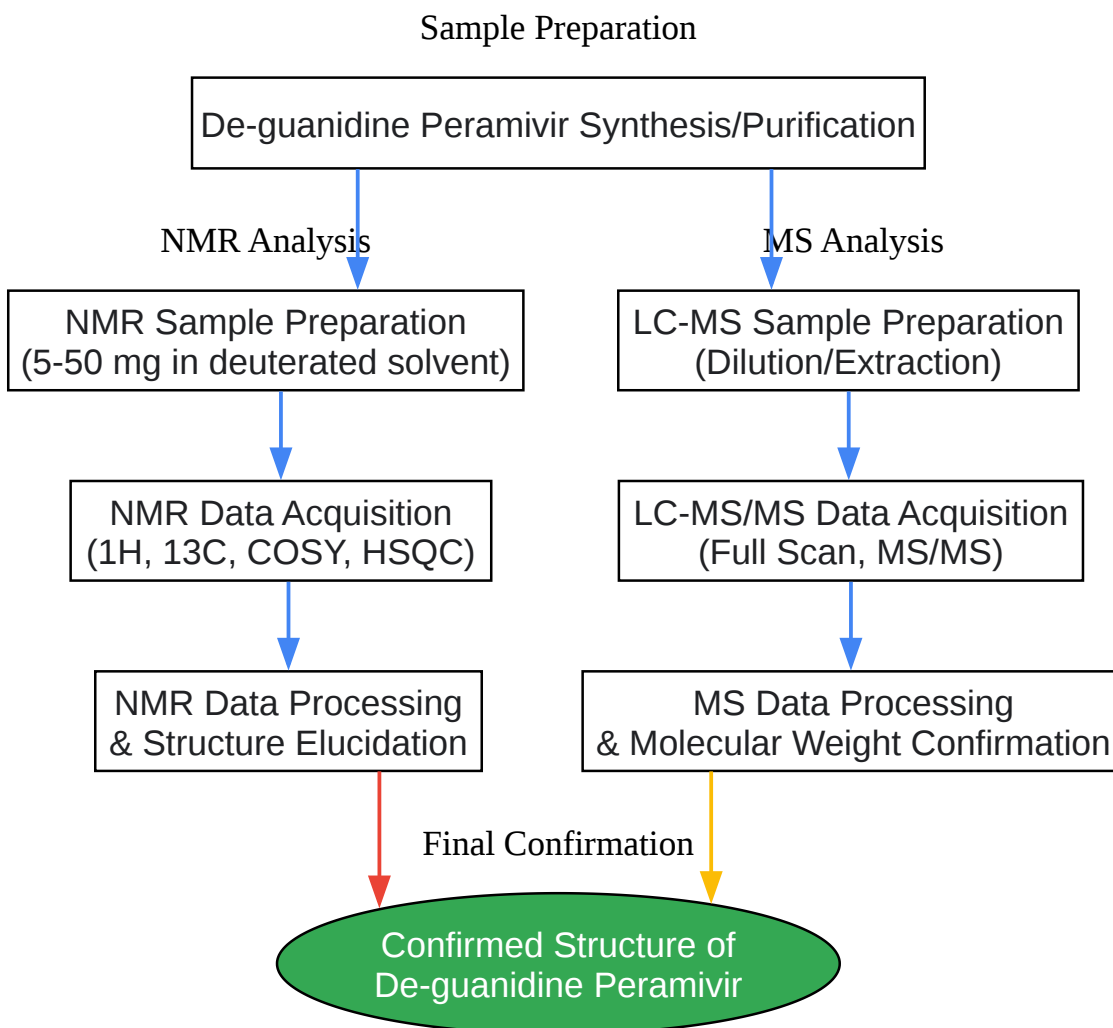
- Prepare a stock solution of **De-guanidine Peramivir** at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
- For analysis in biological matrices (e.g., plasma), perform a protein precipitation step. Add 100 µL of cold acetonitrile containing an internal standard to 50 µL of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.^[9]
- LC-MS/MS System and Conditions:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 µL.
 - Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.
 - Scan Mode: Full scan MS to determine the parent ion mass, followed by product ion scan (MS/MS) to obtain fragmentation patterns.
 - Collision Gas: Argon is typically used as the collision gas.

- Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) mode for quantitative analysis, monitoring specific parent-to-product ion transitions.
- Data Analysis:
 - Process the data using the instrument's software.
 - Identify the precursor ion corresponding to $[M+H]^+$ in the full scan spectrum.
 - Analyze the product ion spectrum to identify characteristic fragment ions. This fragmentation pattern can be used to confirm the structure of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural characterization of **De-guanidine Peramivir** using NMR and Mass Spectrometry.

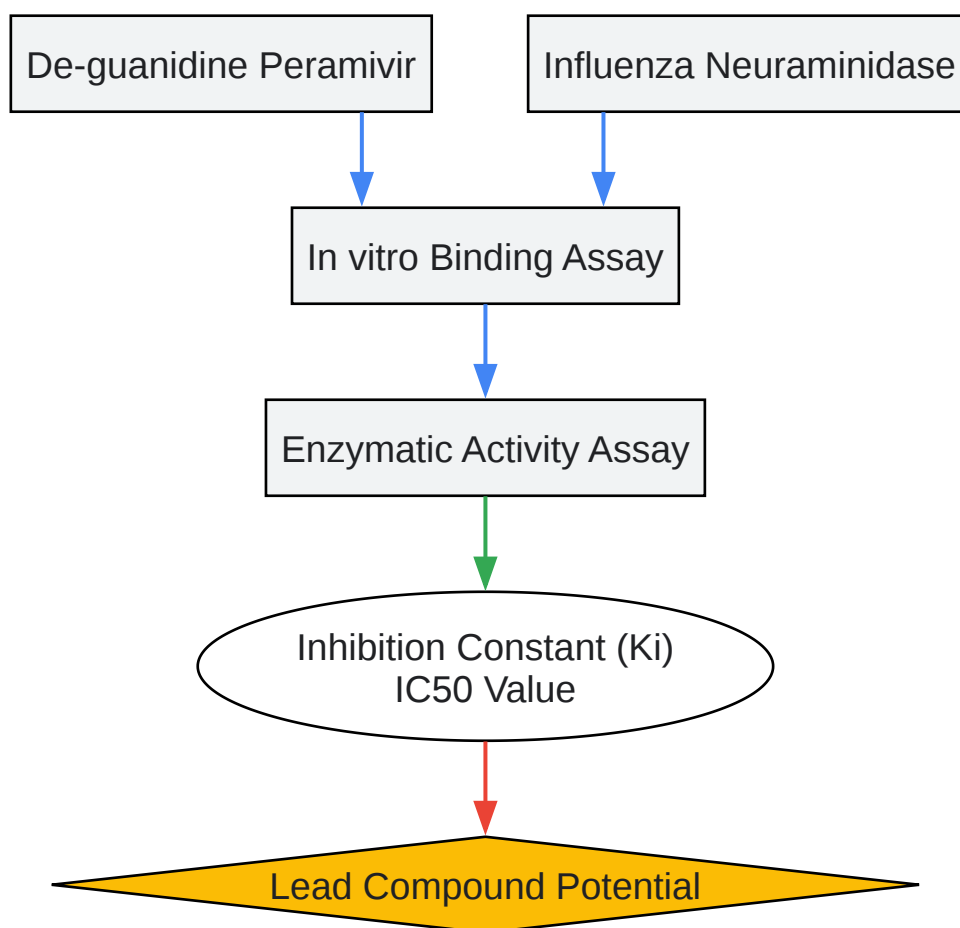


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Caption: Workflow for structural analysis.

Hypothetical Signaling Pathway Interaction

As "**De-guanidine Peramivir**" is a hypothetical compound, its interaction with biological pathways is unknown. The diagram below illustrates a generalized logical relationship for evaluating its potential as a neuraminidase inhibitor.



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Caption: Evaluation of inhibitor potential.

Conclusion

This application note provides a comprehensive guide for the structural elucidation of the hypothetical compound "**De-guanidine Peramivir**" using state-of-the-art NMR and mass spectrometry techniques. The detailed protocols and predicted data serve as a valuable resource for researchers involved in the synthesis and characterization of novel antiviral agents and other small molecules. The successful application of these methods will enable unambiguous structure determination and facilitate further drug development efforts.

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